

Application Notes and Protocols: GW806742X as a Tool Compound for Kinase Signaling

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Compound of Interest		
Compound Name:	GW806742X hydrochloride	
Cat. No.:	B10824379	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW806742X is a potent, ATP-mimetic small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It binds to the nucleotide-binding site within the pseudokinase domain of MLKL and the kinase domain of VEGFR2.[2][3] This dual specificity makes GW806742X a valuable tool compound for investigating two distinct and critical signaling pathways: necroptotic cell death and angiogenesis. Its ability to retard MLKL membrane translocation effectively inhibits necroptosis, while its potent inhibition of VEGFR2 blocks VEGF-induced cell proliferation.[1][2] However, researchers should be mindful of its polypharmacological effects when interpreting results.[4]

Quantitative Data Summary

The following tables summarize the reported inhibitory and binding activities of GW806742X.

Table 1: Binding Affinity and Kinase Inhibition



Target	Parameter	Value	Notes
MLKL	Kd	9.3 μΜ	Binds to the pseudokinase domain. [1][2][5]
VEGFR2	IC50	2 nM	Potent inhibition of kinase activity.[1][2]

Table 2: Cell-Based Assay Potency

Assay	Cell Type	Parameter	Value	Conditions
Necroptosis Inhibition	Mouse Dermal Fibroblasts (MDFs)	IC50	< 50 nM	Induced by TNF (1 ng/mL), Smac mimetic, and Q-VD-OPh (TSQ).
Proliferation Inhibition	Human Umbilical Vein Endothelial Cells (HUVECs)	IC50	5 nM	VEGF-induced proliferation.[2]

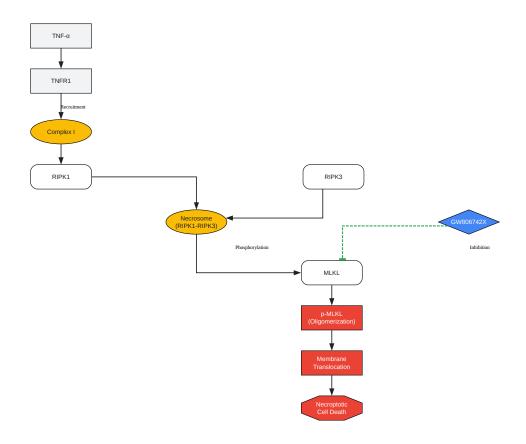
Signaling Pathways and Mechanism of Action

GW806742X exerts its effects by inhibiting key proteins in the necroptosis and angiogenesis pathways.

Inhibition of the Necroptosis Pathway

Necroptosis is a form of regulated cell death initiated by stimuli such as TNF-α.[6] The core pathway involves the sequential activation of RIPK1, RIPK3, and finally MLKL.[4][6] RIPK3-mediated phosphorylation of MLKL causes it to oligomerize and translocate to the plasma membrane, leading to membrane rupture.[2][6] GW806742X binds to the ATP-binding site of the MLKL pseudokinase domain, preventing the conformational changes required for its translocation and execution of cell death.[3]





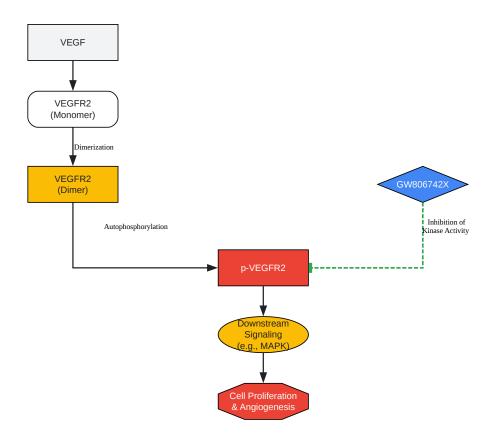
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Caption: Inhibition of the Necroptosis Pathway by GW806742X.

Inhibition of the VEGFR2 Signaling Pathway

VEGF is a potent mitogen for endothelial cells, and its signaling through VEGFR2 is a cornerstone of angiogenesis.[1] Binding of VEGF leads to receptor dimerization, autophosphorylation, and activation of downstream pathways (e.g., MAPK/ERK) that promote cell proliferation, migration, and survival.[1] GW806742X is a potent inhibitor of VEGFR2 kinase activity, thereby blocking these downstream effects.[1][2]





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Caption: Inhibition of the VEGFR2 Signaling Pathway by GW806742X.

Experimental Protocols

The following are example protocols for assessing the activity of GW806742X. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Necroptosis Inhibition Assay in Mouse Dermal Fibroblasts (MDFs)

This protocol measures the ability of GW806742X to rescue cells from induced necroptosis.

Workflow Diagram





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Caption: Workflow for Necroptosis Inhibition Assay.

Methodology

- Cell Culture: Seed wild-type mouse dermal fibroblasts (MDFs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of GW806742X (e.g., 0.1 nM to 10 μM) in cell culture medium.[1][7] Also prepare a vehicle control (e.g., DMSO).
- Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GW806742X or vehicle. Incubate for 1-2 hours.
- Induction of Necroptosis: Add the necroptosis-inducing cocktail, commonly referred to as TSQ (TNF at 1 ng/mL, a Smac mimetic, and the pan-caspase inhibitor Q-VD-OPh) to all wells except the untreated controls.[1]
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, TSQ-induced control (0% protection). Plot the results as a dose-response curve and calculate the IC₅₀ value.

Protocol 2: VEGF-Induced HUVEC Proliferation Assay



This protocol assesses the anti-proliferative effect of GW806742X on endothelial cells.

Methodology

- Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate in low-serum medium and allow them to attach and become quiescent over 24 hours.
- Compound Treatment: Replace the medium with low-serum medium containing a serial dilution of GW806742X (e.g., 0.1 nM to 1 μM) or vehicle control.[2]
- Stimulation: Add recombinant human VEGF to the wells to a final concentration that elicits a robust proliferative response (e.g., 20-50 ng/mL). Include a non-VEGF stimulated control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
- Proliferation Measurement: Quantify cell proliferation using a standard method such as BrdU incorporation assay or by measuring ATP content with CellTiter-Glo®.
- Data Analysis: Normalize the data to the VEGF-stimulated, vehicle-treated control. Generate a dose-response curve and calculate the IC50 value for inhibition of proliferation.[2]

Protocol 3: Western Blot for MLKL Membrane Translocation

This protocol visualizes the inhibitory effect of GW806742X on a key step of necroptosis execution.[7]

Methodology

- Cell Culture and Treatment: Plate cells (e.g., MDFs or HT-29) in 6-well plates. Pre-treat with GW806742X (e.g., 1 μM) or vehicle for 1-2 hours, then induce necroptosis with TSQ for the required time (e.g., 4-8 hours).[7]
- Cell Fractionation:
 - Harvest the cells and lyse them in a hypotonic buffer.



- Perform differential centrifugation to separate the cytosolic fraction from the crude membrane fraction.
- Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions for each sample using a BCA or Bradford assay.
- SDS-PAGE and Western Blot:
 - Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with a primary antibody specific for MLKL.
 - Use a loading control for each fraction (e.g., Tubulin for cytosol, Na+/K+-ATPase for membrane).
 - Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Compare the amount of MLKL in the membrane fraction of untreated, TSQ-treated, and GW806742X + TSQ-treated cells. A reduction of MLKL in the membrane fraction of the GW806742X-treated sample indicates inhibition of translocation.[7]

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